

A Comparative Guide to Confirming Heptanal Bisulfite Adduct Structure via ¹³C NMR Spectroscopy

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Compound of Interest		
Compound Name:	Heptanal sodium bisulfite	
Cat. No.:	B083196	Get Quote

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on utilizing ¹³C NMR spectroscopy to confirm the structure of the heptanal bisulfite adduct. The formation of this adduct is a reversible reaction used in purification processes, and confirming its structure is crucial for reaction monitoring and quality control.

The primary structural change involves the conversion of the aldehyde functional group in heptanal into a α -hydroxysulfonic acid derivative. This transformation is readily identifiable by comparing the 13 C NMR spectra of the starting material and the product. The most significant indicator is the disappearance of the characteristic aldehyde carbonyl carbon signal and the appearance of a new signal for the carbon atom bonded to both a hydroxyl and a sulfonate group.

Structural Transformation: Heptanal to Bisulfite Adduct

The reaction between heptanal and sodium bisulfite results in the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. This forms the **heptanal sodium bisulfite** adduct, also known as sodium 1-hydroxyheptane-1-sulfonate[1].

Heptanal: CH3(CH2)5CHO Heptanal Bisulfite Adduct: CH3(CH2)5CH(OH)SO3Na



The key structural change is the conversion of the sp² hybridized carbonyl carbon into an sp³ hybridized carbon, which is now chiral and bonded to a hydroxyl group, a sulfonate group, a hydrogen, and the hexyl chain.

Comparative ¹³C NMR Spectral Data

The most definitive method to confirm the formation of the heptanal bisulfite adduct is to compare the ¹³C NMR spectrum of the product with that of the starting heptanal. The expected chemical shifts are summarized below. The disappearance of the aldehyde carbonyl peak and the appearance of the C1 adduct peak are the key diagnostic features.



Carbon Atom	Heptanal (Expected δ ppm)	Heptanal Bisulfite Adduct (Expected δ ppm)	Rationale for Shift Change
C1 (Carbonyl/Adduct)	190 - 200[2][3]	80 - 95	The highly deshielded aldehyde carbonyl carbon is replaced by a carbon singly bonded to two electronegative atoms (O and S), shifting the signal significantly upfield.
C2	30 - 45	30 - 40	Minor shift due to the change in the adjacent functional group from C=O to -CH(OH)SO ₃ Na.
C3 - C6	20 - 35[4]	20 - 35	Minimal changes are expected for carbons further away from the reaction center.
C7 (Methyl)	10 - 15[3]	10 - 15	The terminal methyl group is least affected and its chemical shift should remain relatively constant.

Experimental Workflow for Structural Confirmation

A logical workflow is essential for efficiently confirming the adduct's structure. The following diagram outlines the key steps from sample preparation to final data analysis.



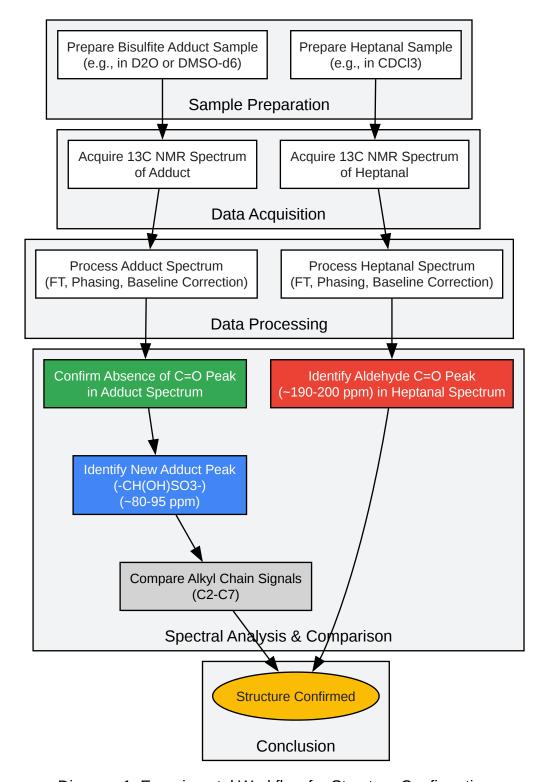


Diagram 1: Experimental Workflow for Structure Confirmation

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Diagram 1: Experimental Workflow for Structure Confirmation



Detailed Experimental Protocol: 13C NMR Acquisition

This protocol provides a general guideline for acquiring a ¹³C NMR spectrum to confirm the formation of the heptanal bisulfite adduct. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

- 1. Sample Preparation:
- Heptanal (Reference): Dissolve 50-100 mg of heptanal in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Heptanal Bisulfite Adduct: The adduct is a salt and is typically insoluble in CDCl₃. Dissolve 50-100 mg of the dried adduct in approximately 0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often preferred due to its ability to exchange with the hydroxyl proton.
- 2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
- Nucleus: ¹³C
- Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 or similar).
- Solvent: Specify the solvent used (e.g., D₂O, DMSO-d₆).
- Spectral Width (SW): ~240 ppm (e.g., from -20 to 220 ppm).
- Acquisition Time (AQ): ~1.0 1.5 seconds.
- Relaxation Delay (D1): 2 5 seconds. A longer delay ensures better quantitative data for quaternary carbons, although for simple identification, 2 seconds is often sufficient.
- Number of Scans (NS): 1024 4096 scans. The number of scans will depend on the sample concentration. The adduct C1 carbon is a methine and should give a reasonable signal.
- Temperature: 298 K (25 °C).



- 3. Data Processing:
- Apply a line broadening (LB) of 1-2 Hz using an exponential multiplication function.
- Perform a Fourier Transform (FT).
- Phase the spectrum carefully to ensure all peaks are in positive absorption mode.
- Apply a baseline correction to ensure a flat baseline across the spectrum.
- Reference the spectrum. If using D₂O, the residual HDO signal is not suitable for ¹³C referencing. An internal standard like DSS or referencing to the known shift of a solvent is required. For DMSO-d₆, the solvent peak can be used for referencing (δ ≈ 39.52 ppm).

By following this guide, researchers can confidently utilize ¹³C NMR spectroscopy to verify the successful formation of the heptanal bisulfite adduct, ensuring the integrity of their purification processes and downstream applications.

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